3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole derivatives with aldehydes under specific conditions. One common method is the condensation of pyrrole with an appropriate aldehyde in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrrole-2-carbaldehyde
- 4-Pentyl-1H-pyrrole-2-carbaldehyde
- 2-Methyl-4-pentyl-1H-pyrrole-3-carbaldehyde
Uniqueness
3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-4-pentyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO/c1-3-4-5-6-10-7-12-11(8-13)9(10)2/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
SQEYDUKQHWFZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CNC(=C1C)C=O |
Origin of Product |
United States |
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